Carfentanil, C-11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

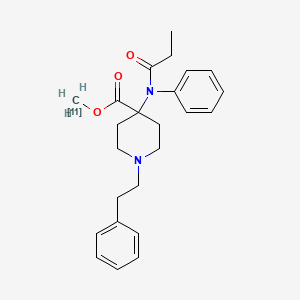

Carfentanil, C-11, is a synthetic analogue of fentanyl, primarily used in veterinary medicine to anesthetize large animals such as elephants and rhinoceroses . It is an extremely potent opioid, with an analgesic potency approximately 10,000 times that of morphine and 100 times that of fentanyl . This compound, is also utilized in scientific research as a radiotracer for positron emission tomography (PET) imaging of mu-opioid receptors .

準備方法

化学反応の分析

カルフェンタニル, C-11 は、次のようなさまざまな化学反応を起こします。

酸化: カルフェンタニルは酸化されてカルフェンタニルN-オキシドを形成できます。

還元: 還元反応により、カルフェンタニルを対応するアルコールに変換できます。

置換: カルフェンタニルは求核置換反応を起こすことができ、エステル基が他の求核剤に置換されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

カルフェンタニル, C-11 は、特に神経画像の分野で、科学研究において広く使用されています。 ミュオオピオイド受容体のPETイメージングに使用できる唯一の選択的炭素-11標識放射性トレーサーです . この放射性トレーサーは、痛み、報酬、渇望、中毒のメカニズムに関する貴重な洞察を提供してきました . さらに、さまざまな薬物がミュオオピオイド受容体の利用可能性に与える影響を研究し、これらの受容体がさまざまな生理学的および病理学的状態において果たす役割を調査するためにも使用されてきました .

科学的研究の応用

Carfentanil, C-11, is extensively used in scientific research, particularly in the field of neuroimaging. It is the only selective carbon-11 labeled radiotracer available for PET imaging of mu-opioid receptors . This radiotracer has provided valuable insights into the mechanisms underlying pain, reward, craving, and addiction . Additionally, it has been used to study the effects of various drugs on mu-opioid receptor availability and to investigate the role of these receptors in different physiological and pathological conditions .

作用機序

類似化合物との比較

生物活性

Carfentanil, a potent synthetic opioid, is primarily known for its veterinary applications as a tranquilizer for large animals. Its analog, C-11 carfentanil, is utilized in positron emission tomography (PET) imaging to study the μ-opioid receptor (MOR) binding in the human brain. This article explores the biological activity of carfentanil and its implications for human health, particularly in the context of overdose risks and metabolic pathways.

Overview of Carfentanil

Carfentanil is approximately 10,000 times more potent than morphine and 100 times more potent than fentanyl, making it highly effective but also extremely dangerous. It has no approved medical use in humans due to its high toxicity and potential for fatal overdose . Carfentanil's structure allows it to bind strongly to MORs, which are critical for pain management and sedation.

μ-Opioid Receptor Binding

Carfentanil exhibits a subnanomolar affinity for the μ-opioid receptor, with a dissociation constant (Ki) of 0.024 nM . This high affinity facilitates its potent analgesic effects but also contributes to its risk of overdose. Studies utilizing [^11C]carfentanil have demonstrated significant reductions in binding potential in various brain regions following pharmacological challenges, indicating its role in endogenous opioid release .

Metabolism and Active Metabolites

Research has identified several primary metabolites of carfentanil generated through liver microsomal metabolism. These metabolites exhibit varying degrees of MOR activity:

| Metabolite | Activity Level | Notes |

|---|---|---|

| M1 | Low | Minimal MOR agonism |

| M2 | Comparable | Similar activity to carfentanil |

| M3 | Low | Limited MOR activity |

| M4 | Moderate | Significant MOR functional activity |

| M5 | Very Low | Negligible activity |

| M6 | Moderate | Noted for higher binding affinity than fentanyl |

Among these, M2 was found to be 1.67 times less potent than carfentanil in animal models . Understanding these metabolites is crucial for developing treatment protocols for carfentanil exposure.

Overdose Deaths Correlation

A comprehensive analysis of drug overdose deaths in the United States from 1979 to 2019 revealed a significant correlation between carfentanil availability and overdose mortality rates. States with higher carfentanil exhibits experienced a marked increase in overdose deaths, particularly during the peak years of 2016-2017. The decline in availability post-2018 coincided with a reduction in overdose fatalities .

The following table summarizes key findings from this analysis:

| Year | Carfentanil Availability | Overdose Deaths (per capita) |

|---|---|---|

| 2016 | High | ↑ 20% |

| 2017 | Peak | ↑ 30% |

| 2018 | Decline | ↓ 15% |

This data suggests that interventions targeting carfentanil distribution could significantly impact public health outcomes related to opioid overdoses.

特性

CAS番号 |

98598-83-5 |

|---|---|

分子式 |

C24H30N2O3 |

分子量 |

393.5 g/mol |

IUPAC名 |

(111C)methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate |

InChI |

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2-1 |

InChIキー |

YDSDEBIZUNNPOB-JVVVGQRLSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |

異性体SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O[11CH3] |

正規SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |

Key on ui other cas no. |

98598-83-5 |

同義語 |

(4-methoxycarbonyl)fentanyl 11C-carfentanil 4-methoxycarbonyl fentanyl 4-methoxycarbonylfentanyl carfentanil carfentanil citrate carfentanil oxalate carfentanil, (+-)-isomer carfentanyl R 31833 R 33799 R-31833 R31833 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。